molecular formula C13H14N2O2S2 B3871327 4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE

4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B3871327
M. Wt: 294.4 g/mol
InChI Key: FUVOTSZEERTOGV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves the reaction of 4-methylbenzenesulfonohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to further reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: Similar in structure but with a methoxy group instead of a methyl group.

    2-Methoxy-5-(phenylamino)methylphenol: Contains a phenylamino group and a methoxy group.

Uniqueness

4-METHYL-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to its combination of a thienyl group and a benzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-10-3-5-12(6-4-10)19(16,17)15-14-9-13-11(2)7-8-18-13/h3-9,15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVOTSZEERTOGV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Reactant of Route 2
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Reactant of Route 4
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Reactant of Route 5
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Reactant of Route 6
4-METHYL-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE

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